Ethyl 3-bromo-2-cyano-6-formylbenzoate
Description
Ethyl 3-bromo-2-cyano-6-formylbenzoate is a substituted benzoate ester with a bromine atom at position 3, a cyano group at position 2, and a formyl group at position 6 on the aromatic ring. This compound is structurally characterized by three distinct electron-withdrawing groups (EWGs), which confer unique reactivity and physicochemical properties. Its molecular formula is C₁₁H₈BrNO₃, with a molar mass of 282.10 g/mol (calculated based on substituent analysis).
The formyl group at position 6 distinguishes it from other analogs, enabling participation in condensation reactions (e.g., Knoevenagel or aldol reactions) or further functionalization. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
ethyl 3-bromo-2-cyano-6-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)10-7(6-14)3-4-9(12)8(10)5-13/h3-4,6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCOAJNPXGHNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C#N)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Influence on Reactivity
- Formyl Group (-CHO) : The formyl substituent in the target compound enhances its utility in condensation reactions (e.g., forming Schiff bases) or as a precursor for heterocyclic syntheses (e.g., quinazolines). Its moderate electron-withdrawing nature activates the aromatic ring for electrophilic substitutions but less so compared to the -CF₃ group.
- Trifluoromethyl Group (-CF₃) : The -CF₃ group in the analog is a stronger EWG, significantly increasing the ring’s electron deficiency. This enhances the reactivity of the bromine atom in nucleophilic aromatic substitution (NAS) reactions, making the analog more suitable for fluorinated drug intermediates.
Research Findings
- Synthetic Yield : The trifluoromethyl analog is often synthesized in higher yields (75–85%) compared to the formyl derivative (60–70%), attributed to the stability of -CF₃ under harsh reaction conditions .
- Stability : The formyl derivative is prone to oxidation under basic conditions, whereas the -CF₃ analog exhibits superior thermal and hydrolytic stability.
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